molecular formula C17H14O7 B600663 Podospicatin CAS No. 479-97-0

Podospicatin

Cat. No.: B600663
CAS No.: 479-97-0
M. Wt: 330.29
Attention: For research use only. Not for human or veterinary use.
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Description

5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone: is a naturally occurring isoflavonoid compound. Isoflavonoids are a subclass of flavonoids, which are polyphenolic secondary metabolites produced by plants. This compound is known for its potential biological activities and is found in various plants, including those used in traditional medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone typically involves multiple steps, including the formation of the isoflavone core structure followed by specific hydroxylation and methoxylation reactions. The synthetic route often starts with commercially available precursors, such as 3,4-dimethoxyphenol, and involves key steps like Claisen rearrangement, oxidative cleavage, and aryllithium addition .

Industrial Production Methods: the synthesis on a gram scale has been achieved through optimized synthetic routes, indicating the potential for scalable production .

Chemical Reactions Analysis

Types of Reactions: 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone is studied for its potential as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic chemists .

Biology: In biology, this compound is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is also studied for its role in plant defense mechanisms .

Medicine: In medicine, 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone is explored for its potential therapeutic applications. Its antioxidant and anti-inflammatory properties make it a candidate for treating various diseases, including cancer and cardiovascular diseases .

Industry: In industry, this compound can be used as a natural additive in food and cosmetic products due to its antioxidant properties. It is also explored for its potential use in developing new pharmaceuticals .

Mechanism of Action

The mechanism of action of 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:

Comparison with Similar Compounds

Uniqueness: 5,7,2’-Trihydroxy-6,5’-dimethoxyisoflavone is unique due to its specific hydroxylation and methoxylation patterns, which contribute to its distinct biological activities. Its combination of antioxidant, anti-inflammatory, and anticancer properties makes it a valuable compound for various scientific research applications .

Properties

CAS No.

479-97-0

Molecular Formula

C17H14O7

Molecular Weight

330.29

Synonyms

5,7,2′-Trihydroxy-6,5′-dimethoxyisoflavone

Origin of Product

United States

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